molecular formula C13H21NO5 B6643823 4-[(Oxane-2-carbonylamino)methyl]oxane-4-carboxylic acid

4-[(Oxane-2-carbonylamino)methyl]oxane-4-carboxylic acid

Cat. No.: B6643823
M. Wt: 271.31 g/mol
InChI Key: YFTSDAIUWBSFEV-UHFFFAOYSA-N
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Description

4-[(Oxane-2-carbonylamino)methyl]oxane-4-carboxylic acid is a complex organic compound characterized by the presence of two oxane rings, a carbonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Oxane-2-carbonylamino)methyl]oxane-4-carboxylic acid typically involves multiple steps, including the formation of oxane rings and the introduction of functional groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes or the use of advanced catalytic systems to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[(Oxane-2-carbonylamino)methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

4-[(Oxane-2-carbonylamino)methyl]oxane-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Oxane-2-carbonylamino)methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Oxane-2-carbonylamino)methyl]oxane-4-carboxylic acid is unique due to its dual oxane ring structure and the presence of both carbonyl and carboxylic acid functional groups

Properties

IUPAC Name

4-[(oxane-2-carbonylamino)methyl]oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c15-11(10-3-1-2-6-19-10)14-9-13(12(16)17)4-7-18-8-5-13/h10H,1-9H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTSDAIUWBSFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)NCC2(CCOCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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